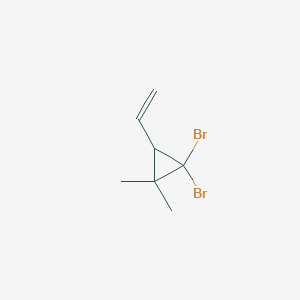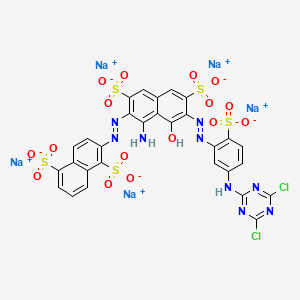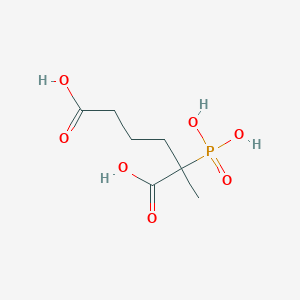![molecular formula C27H21NO B14463453 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one CAS No. 66186-80-9](/img/structure/B14463453.png)
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one is a chalcone derivative known for its unique photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for research in various fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(dimethylamino)benzaldehyde with pyrene-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Analyse Chemischer Reaktionen
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a sensor for detecting various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Wirkmechanismus
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one involves intramolecular charge transfer (ICT). The donor-acceptor groups within the molecule facilitate the transfer of electrons, leading to its unique photophysical properties. This charge transfer is influenced by factors such as solvent polarity and temperature .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one can be compared with other chalcone derivatives, such as:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound also exhibits strong donor-acceptor interactions and is used in similar applications.
(E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Known for its reversible luminescence and nonlinear optical properties.
1,2,3-Triazole-linked chalcones:
The uniqueness of this compound lies in its specific donor-acceptor configuration and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
66186-80-9 |
|---|---|
Molekularformel |
C27H21NO |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)phenyl]-3-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C27H21NO/c1-28(2)23-14-10-19(11-15-23)25(29)17-13-18-6-7-22-9-8-20-4-3-5-21-12-16-24(18)27(22)26(20)21/h3-17H,1-2H3 |
InChI-Schlüssel |
KGBVANSEXMTWCU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
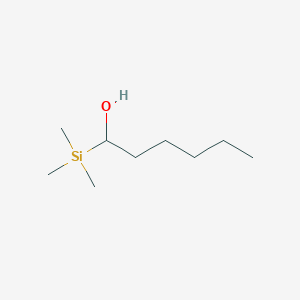
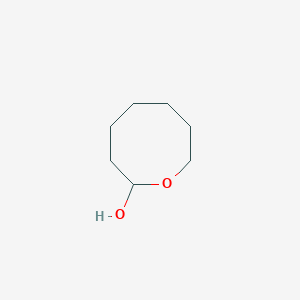
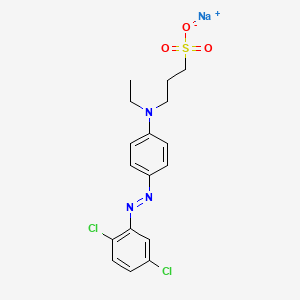
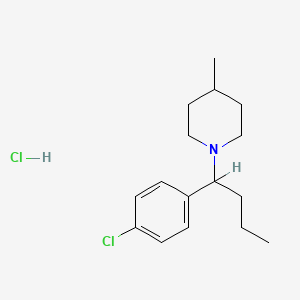

![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
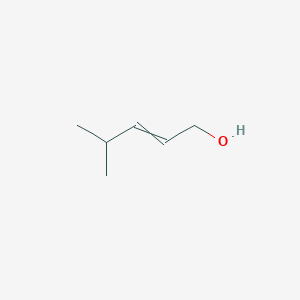
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
